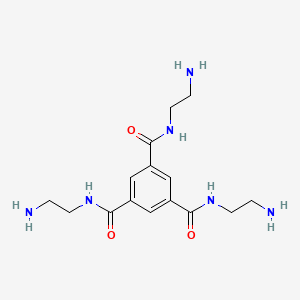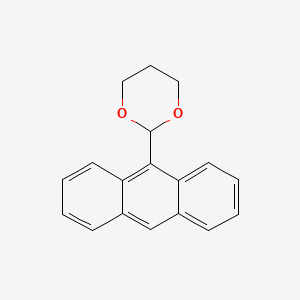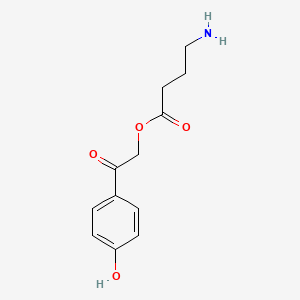
N~1~,N~3~,N~5~-Tris(2-aminoethyl)benzene-1,3,5-tricarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~1~,N~3~,N~5~-Tris(2-aminoethyl)benzene-1,3,5-tricarboxamide is a compound that has garnered significant interest in the field of nanomaterials and biomedical applications. This compound is known for its unique structure, which consists of a benzene ring substituted with three carboxamide groups, each linked to a 2-aminoethyl chain. This structure imparts the compound with distinct physicochemical properties, making it a valuable component in various scientific and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~3~,N~5~-Tris(2-aminoethyl)benzene-1,3,5-tricarboxamide typically involves the reaction of benzene-1,3,5-tricarboxylic acid chloride with 2-aminoethylamine. The reaction is carried out in an organic solvent such as dichloromethane, under an inert atmosphere to prevent oxidation. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the pure compound .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the synthesis process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the production process more sustainable .
Analyse Des Réactions Chimiques
Types of Reactions
N~1~,N~3~,N~5~-Tris(2-aminoethyl)benzene-1,3,5-tricarboxamide undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.
Reduction: The carboxamide groups can be reduced to amines under specific conditions.
Substitution: The amino groups can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include nitroso or nitro derivatives, primary amines, and various substituted derivatives, depending on the specific reagents and conditions used .
Applications De Recherche Scientifique
N~1~,N~3~,N~5~-Tris(2-aminoethyl)benzene-1,3,5-tricarboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Mécanisme D'action
The mechanism of action of N1,N~3~,N~5~-Tris(2-aminoethyl)benzene-1,3,5-tricarboxamide involves its ability to form stable complexes with nucleic acids, facilitating their delivery into cells. The compound’s lipid-like properties enable it to interact with cell membranes, promoting the uptake of the encapsulated payload. Additionally, the presence of amino groups allows for the formation of hydrogen bonds and electrostatic interactions with target molecules, enhancing its binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
N~1~,N~3~,N~5~-Tris(4-aminophenyl)benzene-1,3,5-tricarboxamide: Similar structure but with phenyl groups instead of aminoethyl chains.
Tris(2-aminoethyl)amine: A simpler compound with a similar amine functionality but lacking the benzene tricarboxamide core.
Uniqueness
N~1~,N~3~,N~5~-Tris(2-aminoethyl)benzene-1,3,5-tricarboxamide is unique due to its combination of a benzene core with three aminoethyl chains, providing a balance of hydrophobic and hydrophilic properties. This makes it particularly effective in forming stable nanoparticles for drug and gene delivery applications, setting it apart from other similar compounds .
Propriétés
Numéro CAS |
146669-14-9 |
|---|---|
Formule moléculaire |
C15H24N6O3 |
Poids moléculaire |
336.39 g/mol |
Nom IUPAC |
1-N,3-N,5-N-tris(2-aminoethyl)benzene-1,3,5-tricarboxamide |
InChI |
InChI=1S/C15H24N6O3/c16-1-4-19-13(22)10-7-11(14(23)20-5-2-17)9-12(8-10)15(24)21-6-3-18/h7-9H,1-6,16-18H2,(H,19,22)(H,20,23)(H,21,24) |
Clé InChI |
XIZBOOGJWNVPFD-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C=C1C(=O)NCCN)C(=O)NCCN)C(=O)NCCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2H-Naphtho[2,3-b]pyran, 3,4-dihydro-](/img/structure/B12555723.png)
![[Butyl(dimethyl)silyl]methyl (2,4-dichlorophenoxy)acetate](/img/structure/B12555724.png)

![2,2'-Methylenebis[5-(furan-2-yl)-1,3,4-oxadiazole]](/img/structure/B12555728.png)


![Pyrimido[4,5-b]quinoline-2,4,6,9(3H,10H)-tetrone, 10-hexyl-8-methoxy-](/img/structure/B12555742.png)
![5-[(E)-(2,4-Dimethylphenyl)diazenyl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12555749.png)
![1H-Benz[f]inden-1-one](/img/structure/B12555760.png)



![2-Methyl-5-{[(2S)-1-methylpyrrolidin-2-yl]methoxy}pyridine](/img/structure/B12555786.png)

